Cabozantinib

概述

描述

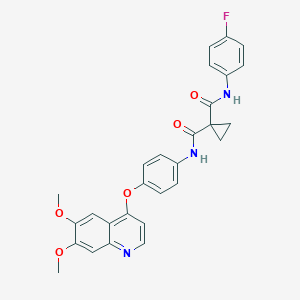

Cabozantinib is a dicarboxylic acid diamide that is N-phenyl-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide in which the hydrogen at position 4 on the phenyl ring is substituted by a (6,7-dimethoxyquinolin-4-yl)oxy group. A multi-tyrosine kinase inhibitor, used (as its malate salt) for the treatment of progressive, metastatic, medullary thyroid cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines, an organofluorine compound, an aromatic ether and a dicarboxylic acid diamide.

This compound was first approved in 2012 and is a non-specific tyrosine kinase inhibitor. It was initially approved in the US under the brand name Cometriq, which is indicated for the treatment of metastatic medullary thyroid cancer. In 2016, a capsule formulation (Cabometyx) was approved for the treatment of advanced renal cell carcinoma, and this same formulation gained additional approval in both the US and Canada in 2019 for the treatment of hepatocellular carcinoma in previously treated patients.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor.

This compound is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. This compound is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.

This compound is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. This compound strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.

See also: this compound s-malate (has salt form).

作用机制

Target of Action

Cabozantinib is a non-specific tyrosine kinase inhibitor . It primarily targets specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .

Mode of Action

This compound suppresses metastasis, angiogenesis, and oncogenesis by inhibiting its primary targets . By blocking these receptor tyrosine kinases, this compound disrupts the signaling pathways that promote tumor growth and spread .

Biochemical Pathways

This compound affects multiple biochemical pathways involved in tumor growth and metastasis. It inhibits the VEGF pathway, which is crucial for tumor angiogenesis . It also blocks the MET and TAM (TYRO3, AXL, MER) family of kinases, which are involved in tumor cell survival, proliferation, and metastasis .

Pharmacokinetics

This compound has a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total this compound-related AUC following a single 140-mg free base equivalent dose . This compound’s AUC can be influenced by various factors such as hepatic or renal impairment, concomitant cytochrome P450 3A4 inhibitor or inducer, and food intake .

Result of Action

This compound’s action results in the suppression of tumor growth and metastasis . It induces immunogenic cell death in cancer cells, triggering apoptosis and reducing cell viability . It also has a direct effect on dendritic cells, leading to changes in their migratory and costimulatory phenotype .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. It promotes an immune-permissive tumor microenvironment, enhancing the efficacy of immunotherapies . Tumor heterogeneity can lead to regions of immune-poor tumor that may mediate early tumor immune escape and recurrence .

生化分析

Biochemical Properties

Cabozantinib functions by binding in a fully reversible manner to the kinase domain, including the ATP-binding site . In biochemical assays, this compound was a potent inhibitor of MET, VEGFR2, RET, and AXL .

Cellular Effects

This compound has been shown to have substantial cytotoxicity in various cell lines, leading to decreased intracellular reactive oxygen species levels, calcitonin levels, and cell migration, and increased cell death . It also disrupts the synthesis of an AML1-ETO fusion protein in a dose- and time-dependent manner .

Molecular Mechanism

This compound suppresses metastasis, angiogenesis, and oncogenesis by inhibiting receptor tyrosine kinases . It inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 .

Temporal Effects in Laboratory Settings

This compound displays a long terminal plasma half-life (~120 h) and accumulates fivefold by day 15 following daily dosing . More than half of the patients receiving this compound required a dose reduction, while the rate of treatment discontinuation due to adverse events was low .

Dosage Effects in Animal Models

In mouse models, this compound dramatically altered tumor pathology, resulting in decreased tumor and endothelial cell proliferation coupled with increased apoptosis and dose-dependent inhibition of tumor growth . A single dose exhibits antitumor efficacy for approximately 8 to 15 days in the models examined .

Metabolic Pathways

This compound is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9 . Both enzymes produce an N-oxide metabolite .

Transport and Distribution

The volume of distribution of this compound is 349L . It has extensive plasma protein binding (≥ 99.7%) .

Subcellular Localization

While the exact subcellular localization of this compound is not explicitly stated in the literature, it is known that this compound is an orally available, multi-target tyrosine kinase inhibitor that inhibits KIT tyrosine kinase . Tyrosine kinases are typically located in the cytoplasm or are membrane-bound, suggesting that this compound likely localizes to these areas within the cell to exert its effects.

生物活性

Cabozantinib, an oral receptor tyrosine kinase inhibitor, has garnered attention for its biological activity across various cancer types, particularly in renal cell carcinoma (RCC) and castration-resistant prostate cancer (CRPC). Its mechanism of action primarily involves the inhibition of c-MET and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor progression, angiogenesis, and metastasis. This article delves into the biological activity of this compound, supported by clinical data, case studies, and detailed research findings.

This compound targets multiple tyrosine kinases, including:

- c-MET : Involved in cell proliferation and survival.

- VEGFR2 : Plays a crucial role in angiogenesis.

- AXL : Associated with tumor progression and metastasis.

By inhibiting these pathways, this compound disrupts tumor growth and reduces metastatic potential.

Preclinical Studies

A study investigating this compound's effects on bone microenvironments demonstrated significant inhibition of osteoclast differentiation and activity. Key findings include:

- Osteoclast Activity : this compound reduced tartrate-resistant acid phosphatase (TRAP) positive osteoclasts (p=0.0145) and inhibited bone resorption activity (p=0.0252).

- Gene Expression : Down-modulation of osteoclast marker genes such as TRAP (p=0.006), CATHEPSIN K (p=0.004), and RANK (p=0.001) was observed, indicating a direct impact on osteoclast biology without cytotoxic effects on osteoblasts .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly for RCC. A notable phase I trial involved 25 heavily pretreated patients with metastatic clear cell RCC:

- Response Rate : 28% partial response rate.

- Progression-Free Survival (PFS) : Median PFS of 12.9 months.

- Overall Survival (OS) : Median OS of 15.0 months.

- Adverse Events : Commonly reported events included fatigue, diarrhea, and nausea .

Efficacy in Combination Therapies

Recent studies have explored this compound's efficacy when combined with other treatments. For instance, a phase 1 study combining this compound with telaglenastat showed a promising overall response rate of 50% among patients with metastatic RCC . Another study indicated improved clinical activity when this compound was used alongside nivolumab in treatment-naive participants .

Data Table: Summary of Clinical Findings

| Study Type | Patient Population | Response Rate | Median PFS (months) | Median OS (months) | Common Adverse Events |

|---|---|---|---|---|---|

| Phase I Trial | 25 RCC patients | 28% | 12.9 | 15.0 | Fatigue, diarrhea, nausea |

| Phase I Study | Metastatic RCC | 50% | Not specified | Not specified | Not specified |

| Combination Study | Treatment-naive mRCC patients | Improved signal | Not specified | Not specified | Not specified |

Case Studies

- Castration-Resistant Prostate Cancer : In a study involving CRPC patients, this compound demonstrated significant activity in prolonging progression-free survival and improving skeletal disease-related endpoints.

- Metastatic Renal Cell Carcinoma : A cohort of patients treated with this compound after failing standard therapies exhibited notable tumor response rates and manageable safety profiles.

科学研究应用

Renal Cell Carcinoma (RCC)

Cabozantinib has been extensively studied for its effectiveness in RCC. Key findings include:

- METEOR Trial : This pivotal trial compared this compound with everolimus in patients with advanced RCC who had received prior antiangiogenic therapy. The results demonstrated a significant improvement in progression-free survival (PFS), overall survival (OS), and response rates for this compound .

- CABOSUN Trial : In treatment-naive patients with metastatic RCC, this compound showed improved PFS compared to sunitinib, establishing it as a first-line treatment option .

Brain Metastases

Recent studies have indicated that this compound is effective in treating brain metastases from RCC:

- A cohort study involving 88 patients revealed an intracranial response rate of 55% among those with progressing brain metastases without local therapy. The safety profile was deemed acceptable with no unexpected neurological adverse effects reported .

Hepatocellular Carcinoma (HCC)

This compound is currently being evaluated for HCC:

- It is included in clinical trials assessing its efficacy as a second-line treatment after sorafenib failure. Preliminary data suggest that this compound may improve OS in patients with advanced HCC .

Other Malignancies

This compound is also being investigated for several other cancer types:

- Combined Hepatocellular-Cholangiocarcinoma : Studies indicate that this compound may provide prolonged OS in this challenging-to-treat cancer type when used as a second-line therapy .

- Colorectal Cancer : Ongoing research is evaluating the potential of this compound in combination therapies for colorectal cancer, particularly in cases resistant to standard treatments .

Case Study 1: Advanced RCC with Brain Metastases

A patient with advanced RCC and brain metastases treated with this compound exhibited a complete response in both intracranial and extracranial disease after six months of therapy. This case highlights the drug's potential to cross the blood-brain barrier and effectively treat central nervous system involvement.

Case Study 2: HCC Treatment

In a clinical trial involving patients with advanced HCC who had progressed on prior therapies, this compound demonstrated a significant reduction in tumor burden and improved quality of life metrics among participants.

Comparative Efficacy Table

| Cancer Type | Study/Trial | Comparison Drug | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Renal Cell Carcinoma | METEOR Trial | Everolimus | PFS | Significant improvement with this compound |

| Renal Cell Carcinoma | CABOSUN Trial | Sunitinib | PFS | Improved PFS for this compound |

| Brain Metastases | Cohort Study | N/A | Intracranial Response Rate | 55% response rate |

| Hepatocellular Carcinoma | Ongoing Trials | Sorafenib | OS | Prolonged OS observed |

属性

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIQOQHATWINJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233968 | |

| Record name | Cabozantinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

COMETRIQ is practically insoluble in water. | |

| Record name | Cabozantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2. | |

| Record name | Cabozantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

849217-68-1 | |

| Record name | Cabozantinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabozantinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabozantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cabozantinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849217-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOZANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of cabozantinib and how does it interact with them?

A: this compound is a potent inhibitor of multiple receptor tyrosine kinases, including MET, RET, and vascular endothelial growth factor receptor 2 (VEGFR2), along with other tyrosine kinases such as AXL, KIT, and TIE-2. [] this compound binds to the ATP-binding site of these kinases, preventing their phosphorylation and downstream signaling. []

Q2: What are the downstream effects of this compound's inhibition of MET, VEGFR2, and RET?

A: Inhibition of MET disrupts cell proliferation, survival, and migration. [] VEGFR2 inhibition blocks angiogenesis, reducing tumor blood supply. [] RET inhibition, particularly relevant in medullary thyroid cancer (MTC), hinders the oncogenic signaling driven by RET mutations. []

Q3: What is the role of AXL inhibition by this compound in cancer treatment?

A: AXL overexpression has been linked to resistance to other tyrosine kinase inhibitors in renal cell carcinoma (RCC). [] this compound's ability to target AXL may contribute to its efficacy in patients who have progressed on prior VEGFR-targeted therapies. []

Q4: How does this compound's multi-kinase inhibition compare to single-target therapies in terms of efficacy?

A: Preclinical studies suggest that this compound's multi-kinase inhibition, particularly targeting both MET and VEGF pathways, may offer a more comprehensive and durable response compared to single-target therapies. []

Q5: How does this compound affect the tumor microenvironment?

A: this compound has been shown to modulate both the adaptive and innate immune responses in the tumor microenvironment. [] Studies show it can increase neutrophil infiltration and reduce regulatory T cell (Treg) infiltration, potentially leading to enhanced anti-tumor immunity. []

Q6: Can this compound activate innate and adaptive immunity in renal cell carcinoma?

A: Research suggests that this compound significantly increases the infiltration and anti-tumor function of both neutrophils and T cells in a murine RCC model. [] This activation of both innate and adaptive immunity appears to contribute to the drug's therapeutic effect. []

Q7: What is the molecular formula and weight of this compound?

A7: This information is not readily available in the provided research articles. You can consult publicly available databases such as PubChem or DrugBank for this information.

Q8: Are there any specific spectroscopic data available for this compound?

A8: The provided research articles do not contain detailed spectroscopic data. Consult chemical databases or the manufacturer's information for such data.

Q9: What is the primary route of administration for this compound?

A: this compound is administered orally, as tablets or capsules. []

Q10: How is this compound metabolized?

A: this compound is primarily metabolized by the cytochrome P450 3A4 enzyme. []

Q11: Does ethnicity significantly impact the pharmacokinetics of this compound?

A: A population pharmacokinetics analysis indicated minimal differences in this compound PK between individuals of Asian and non-Asian ethnicity. [] This suggests that this compound's metabolism is not significantly influenced by genetic polymorphisms in cytochrome P450 3A4. []

Q12: Does this compound carry a risk of drug-drug interactions?

A: Yes, this compound has the potential to cause drug-drug interactions (DDIs) through inhibition of UDP-glucuronosyltransferase (UGT) 1A9. [] This could lead to increased systemic exposure of drugs primarily metabolized by UGT1A9. []

Q13: Does this compound dose escalation impact circulating drug levels?

A: A comparison of pharmacokinetic data suggests that this compound 80 mg tablets achieve comparable exposures to the FDA-approved 140 mg capsules (Cometriq®). [] This supports the potential for dose escalation in select patients with good tolerability. []

Q14: Are Cabometyx tablets and Cometriq capsules interchangeable?

A: No, Cabometyx and Cometriq are not bioequivalent and should not be used interchangeably. []

Q15: Has this compound demonstrated activity against various cancer types in preclinical models?

A: Yes, preclinical studies have shown this compound activity against a broad range of tumor types, including RCC, MTC, prostate cancer, breast cancer, and gastrointestinal stromal tumors (GIST). [, , , , ]

Q16: What specific effects has this compound shown on tumor cells in preclinical models?

A: In various tumor models, this compound has demonstrated effects on tumor cell proliferation, apoptosis, angiogenesis, and invasion. [, , ]

Q17: How does this compound perform in patient-derived xenograft (PDX) models?

A: this compound has shown efficacy in PDX models of various cancers, including SCNPC (small cell neuroendocrine prostate cancer) [], GIST [], and colorectal cancer. [] These models provide a more accurate representation of human tumors and their response to treatment.

Q18: Has this compound shown efficacy in clinical trials for advanced RCC?

A: In the Phase III METEOR trial, this compound significantly improved progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) in patients with advanced RCC following prior VEGFR-targeted therapy. [, ]

Q19: Does this compound show similar efficacy in patients with and without bone metastases?

A: Subgroup analysis of the METEOR trial indicated that this compound improved PFS, OS, and ORR in patients with advanced RCC, regardless of their bone metastases status. [] This suggests this compound's effectiveness in addressing bone-related disease burden in RCC.

Q20: Has this compound demonstrated efficacy in clinical trials for advanced hepatocellular carcinoma (HCC)?

A: The Phase III CELESTIAL trial showed that this compound significantly improved OS and PFS compared to placebo in patients with advanced HCC previously treated with sorafenib. [, ]

Q21: Does this compound provide benefit in HCC patients previously treated with immune checkpoint inhibitors?

A: Emerging real-world data suggest this compound demonstrates good anti-tumor activity and survival outcomes with acceptable toxicity in HCC patients with prior treatment by ICIs. [, ]

Q22: Has this compound shown clinical activity in patients with metastatic breast cancer?

A: A Phase II randomized discontinuation trial reported clinical activity of this compound in patients with metastatic breast cancer, regardless of receptor status and prior treatment history. [] Observed effects included tumor shrinkage and impact on bone metastases. []

Q23: What is the efficacy of this compound in advanced gastroesophageal adenocarcinoma (GEA), colorectal cancer (CRC), and hepatocellular carcinoma (HCC)?

A: A Phase Ib trial (CAMILLA) reported promising efficacy of this compound plus durvalumab in advanced GEA, CRC, and HCC, with an ORR of 26.7%, DCR of 83.3%, median PFS of 4.5 months, and median OS of 9.1 months. []

Q24: What are the known mechanisms of resistance to this compound?

A: One identified mechanism of resistance to this compound in castration-resistant prostate cancer (CRPC) involves the induction of fibroblast growth factor receptor 1 (FGFR1) signaling. [] This upregulation of FGFR1 is driven by the YAP/TBX5 pathway and can bypass MET inhibition. []

Q25: Does this compound show cross-resistance with other tyrosine kinase inhibitors?

A: While this compound may overcome resistance to some TKIs due to its multi-kinase targeting, cross-resistance is possible, especially with drugs sharing similar targets. For instance, resistance to sunitinib in RCC may not necessarily predict sensitivity to this compound due to potential shared resistance mechanisms. []

Q26: What are the common adverse events associated with this compound?

A: The most frequent grade ≥ 3 adverse events reported in clinical trials include diarrhea, palmar-plantar erythrodysesthesia (PPE), fatigue, hypertension, and elevated aspartate aminotransferase (AST). [, ]

Q27: Can this compound cause cardiovascular side effects?

A: this compound treatment carries a rare but serious risk of cardiomyopathy and heart failure. [, ] While the exact mechanism is not fully understood, it emphasizes the need for cardiac monitoring during treatment.

Q28: How does this compound's safety profile compare to other tyrosine kinase inhibitors used for similar indications?

A: The safety profile of this compound is generally comparable to other multi-kinase inhibitors used in similar settings, with similar types and frequencies of adverse events. []

Q29: Are there any biomarkers that can predict response to this compound?

A: Research suggests that high microvascular density (MVD) and mast cell density (MCD) in mccRCC (metastatic clear cell renal cell carcinoma) are associated with better outcomes but do not specifically predict response to this compound. []

Q30: Can biomarkers help identify patients who might benefit from this compound combined with immunotherapy?

A: High tumor enrichment in neutrophil features, potentially induced by this compound and anti-PD1 combination therapy, may be linked to less aggressive HCC tumors. [] This suggests that neutrophil-related biomarkers could guide patient selection for this combination.

Q31: How can biomarkers help monitor treatment response to this compound?

A: Changes in bone biomarkers, such as a decline in plasma CTx (an osteoclast marker), have been observed in patients with bone metastases treated with this compound. [] These changes may reflect the drug's effects on bone lesions and could be used to monitor treatment response.

Q32: How does this compound compare to other approved second-line therapies for advanced RCC, such as everolimus, axitinib, and nivolumab?

A: In clinical trials and real-world data, this compound has demonstrated superiority over everolimus in terms of PFS, OS, and ORR. [, , ] Comparisons with axitinib and nivolumab are less clear-cut, with evidence suggesting comparable efficacy but differing cost profiles. []

Q33: What resources are available for researchers studying this compound?

A: Researchers can access various resources, including publicly available databases like PubChem and DrugBank for chemical information, clinical trial registries such as ClinicalTrials.gov for ongoing research, and scientific literature databases like PubMed for published research articles. Additionally, collaborative research consortia like the International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) provide valuable real-world data. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。